N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-chlorobenzamide
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Overview
Description
N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-chlorobenzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-chlorobenzamide typically involves the reaction of 2-mercaptobenzothiazole with 2-chloroethylamine hydrochloride to form the intermediate compound, which is then reacted with 3-chlorobenzoyl chloride under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the benzamide moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the chlorine atom can yield various substituted benzamides .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an anticonvulsant and antimicrobial agent.
Medicine: Research has indicated its potential use in the treatment of neurological disorders and infections.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-chlorobenzamide involves its interaction with specific molecular targets. For example, it has been shown to bind to GABA (A) receptors and sodium channels, which are involved in the regulation of neuronal activity . This binding can modulate the activity of these receptors and channels, leading to its anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-(2-nitrobenzylidene)acetohydrazide
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-(3-methyl-2-thienyl)methyleneacetohydrazide
Uniqueness
N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-chlorobenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other benzothiazole derivatives. Its ability to interact with multiple molecular targets makes it a versatile compound for various therapeutic applications .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS2/c17-12-5-3-4-11(10-12)15(20)18-8-9-21-16-19-13-6-1-2-7-14(13)22-16/h1-7,10H,8-9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGAXZKYMWCECP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCNC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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